molecular formula C14H19NO3 B13540785 Ethyl 4-(4-piperidinyloxy)benzoate CAS No. 460365-21-3

Ethyl 4-(4-piperidinyloxy)benzoate

Cat. No.: B13540785
CAS No.: 460365-21-3
M. Wt: 249.30 g/mol
InChI Key: JOQPZTQGIMHZOS-UHFFFAOYSA-N
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Description

Ethyl 4-(4-piperidinyloxy)benzoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its molecular formula C14H19NO3 and is often used in scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-piperidinyloxy)benzoate typically involves the esterification of 4-(4-piperidinyloxy)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring high yields and purity. The use of catalysts such as palladium on carbon (Pd/C) is common in these processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-piperidinyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-(4-piperidinyloxy)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of local anesthetics.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-piperidinyloxy)benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to and modulating the activity of certain enzymes or receptors. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: Known for its use as a local anesthetic.

    Ethyl 4-(2-cyanoacetamido)benzoate: Used as a precursor in the synthesis of various heterocyclic compounds.

    Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methyl)pyridin-2-yl)diazenyl)benzoate: Studied for its nonlinear optical properties.

Uniqueness

Ethyl 4-(4-piperidinyloxy)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine ring and ester functional group make it a versatile compound for various applications in research and industry .

Properties

CAS No.

460365-21-3

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

ethyl 4-piperidin-4-yloxybenzoate

InChI

InChI=1S/C14H19NO3/c1-2-17-14(16)11-3-5-12(6-4-11)18-13-7-9-15-10-8-13/h3-6,13,15H,2,7-10H2,1H3

InChI Key

JOQPZTQGIMHZOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2CCNCC2

Origin of Product

United States

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